molecular formula C20H34Br2O4 B1218440 Neoirietetraol

Neoirietetraol

Cat. No.: B1218440
M. Wt: 498.3 g/mol
InChI Key: DNRSHPZOBKEHNQ-AWJYIKAYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Neoirietetraol is a brominated diterpene derived from the neoirieane skeleton, a rare structural framework first identified in the Okinawan red alga Laurencia yonaguniensis . It has also been isolated from the digestive diverticula of the sea hare Aplysia argus, which feeds on Laurencia species . The compound exhibits notable biological activities, including antibacterial and cytotoxic properties, making it a subject of interest in pharmacological research . Its structure, confirmed via X-ray crystallography, features four hydroxyl groups and a bromine substituent, contributing to its polarity and bioactivity .

Properties

Molecular Formula

C20H34Br2O4

Molecular Weight

498.3 g/mol

IUPAC Name

(1R,4S,4aS,7R,8aR)-4-bromo-7-[(1R,3R,5S)-3-bromo-5-hydroxy-1,2,2-trimethylcyclopentyl]-1,4a-dimethyl-2,3,4,5,6,8-hexahydronaphthalene-1,7,8a-triol

InChI

InChI=1S/C20H34Br2O4/c1-15(2)13(22)10-14(23)18(15,5)19(25)9-8-16(3)12(21)6-7-17(4,24)20(16,26)11-19/h12-14,23-26H,6-11H2,1-5H3/t12-,13+,14-,16+,17+,18-,19+,20+/m0/s1

InChI Key

DNRSHPZOBKEHNQ-AWJYIKAYSA-N

SMILES

CC1(C(CC(C1(C)C2(CCC3(C(CCC(C3(C2)O)(C)O)Br)C)O)O)Br)C

Isomeric SMILES

C[C@]12CC[C@@](C[C@@]1([C@](CC[C@@H]2Br)(C)O)O)([C@]3([C@H](C[C@H](C3(C)C)Br)O)C)O

Canonical SMILES

CC1(C(CC(C1(C)C2(CCC3(C(CCC(C3(C2)O)(C)O)Br)C)O)O)Br)C

Synonyms

neoirietetraol

Origin of Product

United States

Comparison with Similar Compounds

Neoirietriol

  • Source : Co-isolated with neoirietetraol from Aplysia argus .
  • Structure : Shares the neoirieane skeleton but lacks one hydroxyl group compared to this compound .

12-Hydroxypinnaterpene C

  • Source : Isolated alongside this compound from Aplysia argus .
  • Structure : An irieane-type diterpene with a hydroxyl group at C-12, distinct from the neoirieane skeleton.
  • Bioactivity: No explicit activity reported in the evidence, but irieane derivatives are often explored for cytotoxicity.

Comparison with Functionally Similar Compounds

Laurenditerpenol

  • Source : Isolated from Laurencia intricata .
  • Structure : A diterpene with a laurane skeleton, structurally unrelated to this compound.
  • Bioactivity : Exhibits antitumor activity, contrasting with this compound’s antibacterial focus .

Neorogioldiol

  • Source : Derived from Laurencia microcladia .
  • Structure : A diterpene with a bisabolane skeleton.
  • Bioactivity : Antitumor efficacy, highlighting functional diversity among marine diterpenes despite structural differences .

Comparative Data Table

Compound Source Skeleton Key Substituents Bioactivity Reference
This compound Laurencia yonaguniensis, Aplysia argus Neoirieane 4 OH, 1 Br Antibacterial, cytotoxic
Neoirietriol Aplysia argus Neoirieane 3 OH Not specified
Laurenditerpenol Laurencia intricata Laurane Multiple hydroxyls Antitumor
Angasiol acetate Aplysia argus Unspecified Acetyl group Antifungal (inferred)

Key Research Findings

Structural Uniqueness : this compound’s bromination and hydroxylation pattern distinguishes it from other neoirieane derivatives, likely enhancing its membrane permeability and target binding .

Ecological Role : Its presence in both Laurencia algae and Aplysia argus suggests a defensive role against predators or pathogens, a trait shared with palisadin A and aplysistatin .

Bioactivity Gaps : While this compound shows antibacterial activity, structurally similar neoirietriol lacks documented efficacy, emphasizing the importance of hydroxyl group positioning .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Neoirietetraol
Reactant of Route 2
Neoirietetraol

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